molecular formula C16H20N2O4 B1272373 Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid CAS No. 270065-83-3

Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid

Cat. No. B1272373
CAS RN: 270065-83-3
M. Wt: 304.34 g/mol
InChI Key: HBMUTHPYXNFHBB-ZDUSSCGKSA-N
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Description

Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid is a derivative of an amino acid that is protected by a tert-butyl (Boc) group. This protection is commonly used in peptide synthesis to prevent unwanted reactions at the amino group while other reactions are carried out on the molecule .

Synthesis Analysis

The synthesis of related Boc-protected amino acids typically involves the use of Boc-fluorocarbonate (Boc-F) for the introduction of the Boc group under mild conditions . For compounds with similar structures, such as the Boc-protected precursor of microsporin B, key steps include Suzuki coupling and asymmetric hydrogenation . In the case of Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid, the synthesis would likely involve a similar strategy, with a focus on maintaining the chirality of the compound throughout the synthesis process .

Molecular Structure Analysis

The molecular structure of Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid includes a Boc-protected amino group, a 2-cyano-phenyl group, and a butyric acid backbone. The presence of the cyano group on the phenyl ring adds to the compound's reactivity and could influence its electronic properties .

Chemical Reactions Analysis

Boc-protected amino acids are versatile intermediates that can undergo various chemical reactions. The Boc group can be removed under acidic conditions, allowing the free amino group to participate in subsequent reactions, such as peptide bond formation . The cyano group on the phenyl ring could also be involved in reactions such as nucleophilic addition or could be transformed into other functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid would be influenced by its functional groups. The Boc group is known to increase the hydrophobicity of amino acids, which could affect solubility and reactivity. The presence of the cyano group could contribute to the compound's polarity and potentially affect its boiling and melting points . The chirality of the compound is also crucial, as it can impact the biological activity and the synthesis of enantiomerically pure compounds .

Scientific Research Applications

Synthesis of Amino Alcohols and Peptides

  • Regioselective Ring Opening Reactions : The compound Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid is used in the synthesis of syn- and anti-1,2-amino alcohols through regioselective ring opening reactions of cis-3-aminooxetanes. This process exemplifies the creation of compounds like pseudoephedrine (Bach & Schröder, 1997).

  • Peptide Synthesis and Protection : It serves as a crucial component in peptide synthesis due to its resistance to racemization. The N-tert-butoxycarbonyl (Boc) group of this compound is an essential amine protecting group, enhancing the stability of N-Boc-protected amino acids against catalytic hydrogenation and nucleophilic attack (Heydari et al., 2007).

  • Synthesis of Biologically Active Compounds : Its derivatives are instrumental in synthesizing various biologically active compounds, such as 3-R-Boc-amino acids, which have applications in developing pharmaceuticals and other therapeutic agents (Pan et al., 2015).

Catalysis and Chemical Reactions

  • Catalytic and Modular Approaches : This compound is used in catalytic and modular approaches for synthesizing biologically active compounds. For example, it is involved in the preparation of 3-amino-3-aryl-2-oxindoles, showcasing its versatility in organic synthesis and pharmaceutical research (Marques & Burke, 2016).

  • Role in Organocatalyzed Synthesis : The compound plays a role in organocatalyzed synthesis processes, like the preparation of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate, indicating its importance in creating complex organic structures (Hozjan et al., 2023).

Protection and Activation in Chemistry

  • Protection and Activation of Amino Acids : It is used in the protection and activation of amino acids and derivatives, serving as a precursor for modified peptides and heterocyclic derivatives. This showcases its utility in the modification and synthesis of complex organic molecules (Baburaj & Thambidurai, 2012).

  • Utilization in Peptide Synthesis Methods : The compound is used in various peptide synthesis methods, highlighting its role in creating specific peptide structures for research and therapeutic applications (Johnson, 1970).

Safety and Hazards

This compound is classified as an irritant . Safety statements indicate that it should not be ingested or come into contact with skin and eyes .

properties

IUPAC Name

(3S)-4-(2-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(9-14(19)20)8-11-6-4-5-7-12(11)10-17/h4-7,13H,8-9H2,1-3H3,(H,18,21)(H,19,20)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMUTHPYXNFHBB-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C#N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1C#N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901148763
Record name (βS)-2-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901148763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid

CAS RN

270065-83-3
Record name (βS)-2-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=270065-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βS)-2-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901148763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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